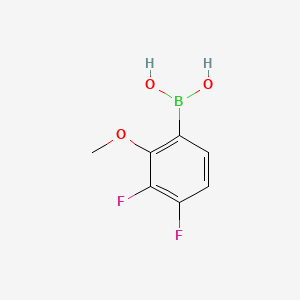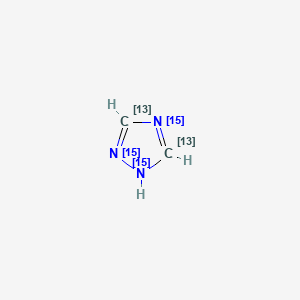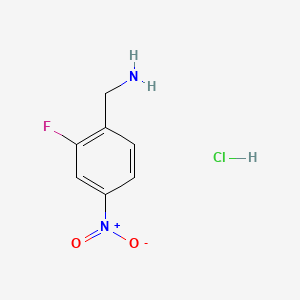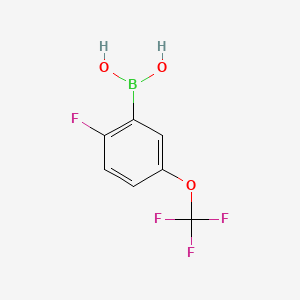
(3,4-Difluoro-2-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,4-Difluoro-2-methoxyphenyl)boronic acid” is a boronic acid derivative . It is used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
This compound can be synthesized using various methods. One common method is the Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or a heteroaryl halide with a boronic acid in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BF2O3 . The structure is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also react with aryl aldehydes to produce flurodiarylmethanols .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 187.94 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound is also characterized by a rotatable bond count of 2 .Scientific Research Applications
Crystallographic Studies
- Crystal Structure Analysis : The compound has been used in crystallographic studies, particularly in analyzing the crystal structures of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) and bis[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]copper(II). These analyses involved single-crystal X-ray diffraction methods, revealing details about bond distances and coordination modes (Stomberg & Lundquist, 1991).
Boron Difluoride Dyes
- Tunable Properties of Dyes : A series of 3-cyanoformazanate boron difluoride dyes were synthesized, involving phenyl, 4-methoxyphenyl, and 4-cyanophenyl N-substituted derivatives. These compounds exhibited substituent-dependent tunable absorption, emission, and electrochemical properties, which were supported by single-crystal X-ray crystallography, cyclic voltammetry, UV/Vis spectroscopy, and electronic structure calculations (Barbon et al., 2014).
Fluorescence Quenching Studies
- Analysis of Fluorescence Quenching : The fluorescence quenching of boronic acid derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid was examined in various solvents. Aniline was used as a quencher, and the deviation observed in the Stern–Volmer plots provided insights into the conformational changes in the ground state of the solutes, as well as intermolecular and intramolecular hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Catalysis and Chemical Synthesis
- Rhodium-Catalyzed Asymmetric Addition : The compound was involved in rhodium-catalyzed asymmetric conjugate addition reactions. For example, electron-deficient DIFLUORPHOS and SYNPHOS analogues were applied in the rhodium-catalyzed asymmetric conjugate addition of boronic acids to α,β-unsaturated ketones. This provided access to various enantioenriched succinimide units of biological interest in high yields and good to excellent enantiomeric excess (ee) (Berhal et al., 2011).
Photophysical Studies
- Study of Photophysical Properties : The photophysical properties of compounds like 3-Methoxyphenyl boronic acid (3MPBA) were studied to understand solvatochromic shifts and quantum chemical methods. The study involved recording absorption and fluorescence spectra in various solvents, calculating dipole moments, and analyzing spectral variations using Kamlet-Taft parameters (Muddapur et al., 2016).
Future Directions
Boronic acids, including “(3,4-Difluoro-2-methoxyphenyl)boronic acid”, have potential applications in medicinal chemistry. They can be used to modify selectivity, physicochemical, and pharmacokinetic characteristics of bioactive molecules . This suggests that further studies on boronic acids could lead to the development of new promising drugs .
Properties
IUPAC Name |
(3,4-difluoro-2-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSALEQTUDXMKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)F)F)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681901 |
Source


|
| Record name | (3,4-Difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905583-06-4 |
Source


|
| Record name | (3,4-Difluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)




![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester](/img/structure/B591562.png)





